Cas no 2764018-83-7 (6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid)
![6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2764018-83-7x500.png)
6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-37343583
- 2764018-83-7
- 6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid
- 6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid
-
- インチ: 1S/C12H15NO4/c1-2-5-17-11(16)13-4-3-12(8-13)6-9(7-12)10(14)15/h2,6H,1,3-5,7-8H2,(H,14,15)
- InChIKey: FGACLSKRBOUVSE-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(N1CCC2(C=C(C(=O)O)C2)C1)=O
計算された属性
- せいみつぶんしりょう: 237.10010796g/mol
- どういたいしつりょう: 237.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343583-0.1g |
6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid |
2764018-83-7 | 95.0% | 0.1g |
$1433.0 | 2025-03-18 | |
Enamine | EN300-37343583-1.0g |
6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid |
2764018-83-7 | 95.0% | 1.0g |
$1629.0 | 2025-03-18 | |
Enamine | EN300-37343583-10.0g |
6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid |
2764018-83-7 | 95.0% | 10.0g |
$7004.0 | 2025-03-18 | |
Enamine | EN300-37343583-0.25g |
6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid |
2764018-83-7 | 95.0% | 0.25g |
$1498.0 | 2025-03-18 | |
Enamine | EN300-37343583-0.5g |
6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid |
2764018-83-7 | 95.0% | 0.5g |
$1563.0 | 2025-03-18 | |
Enamine | EN300-37343583-5.0g |
6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid |
2764018-83-7 | 95.0% | 5.0g |
$4722.0 | 2025-03-18 | |
Enamine | EN300-37343583-2.5g |
6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid |
2764018-83-7 | 95.0% | 2.5g |
$3191.0 | 2025-03-18 | |
Enamine | EN300-37343583-0.05g |
6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid |
2764018-83-7 | 95.0% | 0.05g |
$1368.0 | 2025-03-18 |
6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acidに関する追加情報
Research Brief on 6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid (CAS: 2764018-83-7)
In recent years, the compound 6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid (CAS: 2764018-83-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound, characterized by its unique structural features, has shown promising potential in drug discovery and development, particularly in the design of novel therapeutic agents targeting various diseases.
The compound's spirocyclic scaffold, which combines a six-membered azaspiro ring with an olefinic carboxylic acid moiety, offers a versatile platform for medicinal chemistry applications. Recent studies have highlighted its utility as a key intermediate in the synthesis of bioactive molecules, including protease inhibitors and modulators of protein-protein interactions. The presence of the prop-2-en-1-yloxy carbonyl group further enhances its reactivity, enabling diverse chemical modifications for structure-activity relationship (SAR) studies.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic routes to 6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid, emphasizing its role in the development of covalent inhibitors. The researchers demonstrated that the compound's electrophilic olefin could selectively target cysteine residues in enzymes, making it a valuable tool for designing irreversible inhibitors with high specificity. This approach has been applied to the development of potential therapeutics for cancer and inflammatory diseases.
Another significant advancement was reported in a 2024 paper in ACS Chemical Biology, where the compound was utilized as a building block for the synthesis of spirocyclic peptidomimetics. These peptidomimetics exhibited enhanced metabolic stability and membrane permeability compared to their linear counterparts, addressing key challenges in peptide-based drug development. The study also provided insights into the compound's conformational dynamics, which play a critical role in its binding affinity to biological targets.
In addition to its applications in drug discovery, 6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid has been investigated for its potential in chemical biology tools. A recent preprint on bioRxiv described its use in the development of activity-based probes (ABPs) for profiling enzyme activities in complex biological systems. The compound's modular design allows for the incorporation of fluorescent or affinity tags, enabling real-time monitoring of enzyme function in cellular contexts.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of derivatives based on this scaffold. Issues such as regioselectivity in chemical modifications and the need for improved pharmacokinetic properties are areas of active research. Collaborative efforts between academic and industrial researchers are expected to drive further innovations in this space.
In conclusion, 6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid (CAS: 2764018-83-7) represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile make it a promising candidate for the development of novel therapeutics and chemical tools. Continued exploration of its applications and optimization of its properties will likely yield significant contributions to the field in the coming years.
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